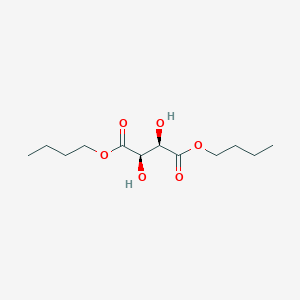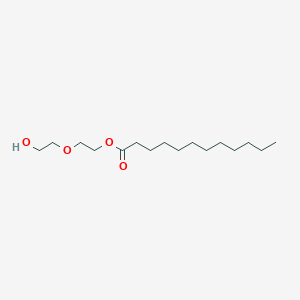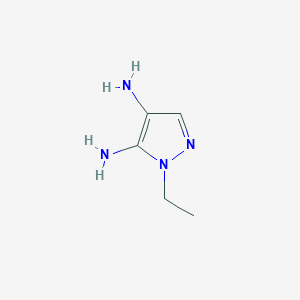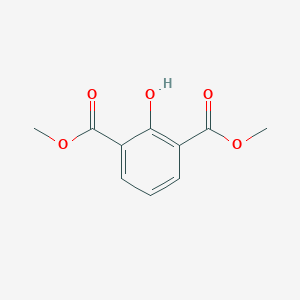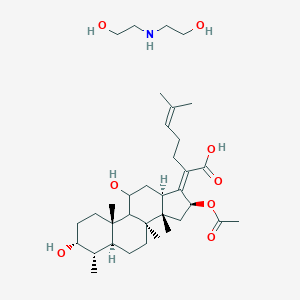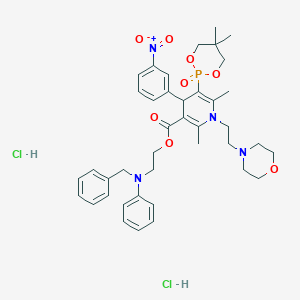
(S)-Epichlorohydrin
Vue d'ensemble
Description
(S)-Epichlorohydrin (ECH) is an organochlorine compound that is used in a variety of industrial and scientific applications. It is a colorless, volatile liquid with a sweet, pungent odor. ECH is a versatile compound that can be used to synthesize a variety of other compounds, including polymers, epoxides, and glycerol derivatives. It is also used in the production of pharmaceuticals, agrochemicals, and dyes. Furthermore, it is used as a solvent in many organic syntheses and as a reagent in the production of organic chemicals.
Applications De Recherche Scientifique
Environmental Applications
(S)-Epichlorohydrin is extensively used for environmental purposes, especially in the synthesis and characterization of water-insoluble β-cyclodextrin–epichlorohydrin polymers. These polymers play a critical role in environmental applications such as sorption-oriented processes, detoxification of wastewater, color removal, and purification of solutions. Their ability to form inclusion complexes with various pollutants through host–guest interactions makes them particularly useful for water and wastewater treatment, soil remediation, and air purification (Morin-Crini & Crini, 2013); (Crini, 2021).
Industrial Synthesis
Epichlorohydrin is a key intermediate in organic synthesis and is crucial for the synthesis of organic fine chemicals. It finds applications in the preparation of various leather chemicals, including fatliquor, dyeing auxiliary, and synthetic tanning agents. This highlights its versatility in industrial chemical processes (Lan Yun-jun, 2007).
Advanced Chemical Processes
The compound plays an integral role in advanced chemical processes, such as the synthesis of epichlorohydrin from glycerol, an inexpensive raw material from biodiesel production. Its use in millireactor technology for the kinetic investigation of rapid reactions, like the dehydrochlorination of 1,3-dichloro-2-propanol, demonstrates its significance in innovative chemical engineering applications (Filho et al., 2016).
Polymer Research
(S)-Epichlorohydrin has been a subject of research in polymer science, particularly in the field of copolymerization. Its potential for creating degradable polycarbonates through copolymerization with CO2, and the role of chiral bifunctional cobalt–salen catalysts in achieving highly stereospecific alternating copolymerization, are significant advancements in this area (Wu et al., 2013).
Propriétés
IUPAC Name |
(2S)-2-(chloromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045801 | |
| Record name | (S)-(+)-Epichlorohydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Epichlorohydrin | |
CAS RN |
67843-74-7 | |
| Record name | (+)-Epichlorohydrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67843-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epichlorohydrin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067843747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Epichlorohydrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-chloro-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-(chloromethyl)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPICHLOROHYDRIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCR89B4R6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (S)-Epichlorohydrin?
A1: (S)-Epichlorohydrin has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol.
Q2: What spectroscopic data is available for (S)-Epichlorohydrin?
A2: Researchers have utilized various spectroscopic techniques to characterize (S)-Epichlorohydrin, including vibrational absorption, vibrational circular dichroism (VCD) , IR, 1H NMR, 13C NMR, and MS. These techniques provide insights into its structure, conformation, and interactions with different solvents.
Q3: How does the conformation of (S)-Epichlorohydrin affect its properties?
A3: (S)-Epichlorohydrin exists in three stable conformers: gauche-II, gauche-I, and cis. The populations of these conformers vary depending on the solvent, influencing the compound's optical rotation and other properties.
Q4: How is (S)-Epichlorohydrin typically synthesized?
A4: One common method for obtaining (S)-Epichlorohydrin is through the hydrolytic kinetic resolution of racemic epichlorohydrin. This process utilizes chiral catalysts, such as Salen-Co(III) complexes, to selectively hydrolyze the undesired enantiomer, leaving behind enantiopure (S)-Epichlorohydrin.
Q5: What are the main applications of (S)-Epichlorohydrin?
A5: (S)-Epichlorohydrin is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active compounds. Some notable examples include:
- Antivirals: It serves as a key intermediate in the synthesis of antiviral methylenecyclopropane nucleoside analogues.
- β-blockers: It plays a vital role in the enantioselective synthesis of β-adrenergic receptor blocking agents like (R)-Acebutolol and (R)-Bunitrolol.
- Antifungals: It is used in the synthesis of the antifungal pyrrolizidinedione, Burnettramic acid A.
- Antibacterials: It is a key starting material in the synthesis of oxazolidinone antibacterial agents, including Linezolid (Zyvox).
- Other pharmaceuticals: It serves as a chiral starting material for synthesizing various other pharmaceuticals, including L-Carnitine, Pitavastatin Calcium, and the C9-27 segment of Milbemycin K.
Q6: Are there any alternative synthetic routes to (S)-Epichlorohydrin?
A6: While the kinetic resolution of racemic epichlorohydrin is a common method, researchers have explored alternative approaches, such as utilizing (R)-3-chloro-1,2-propanediol, a byproduct of the kinetic resolution process, to synthesize (S)-(+)-glycidyl tosylate, another valuable chiral intermediate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

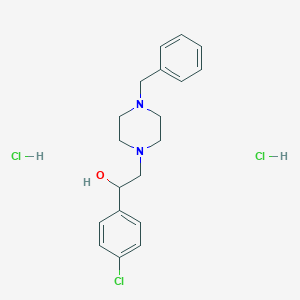
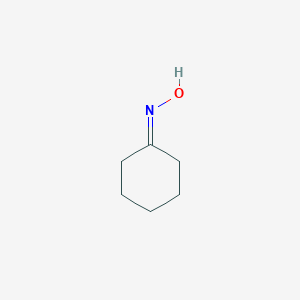



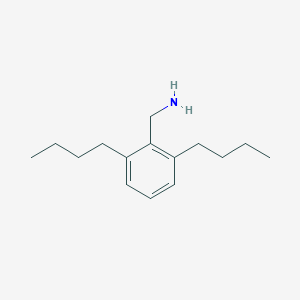
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
